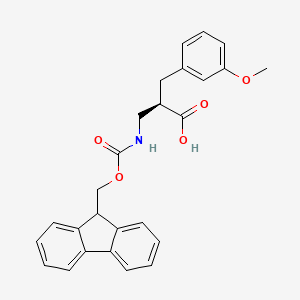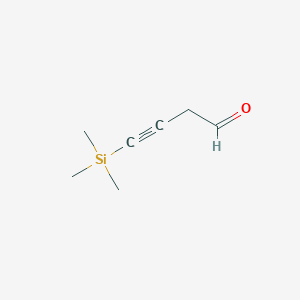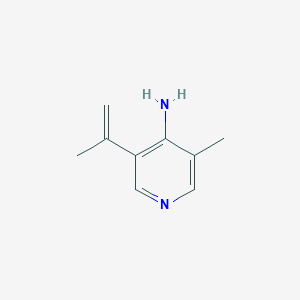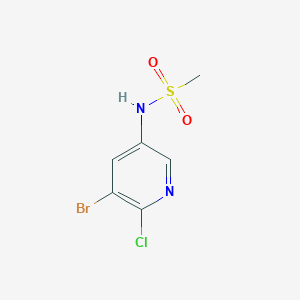
N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H6BrClN2O2S It is characterized by the presence of a bromine and chlorine atom on a pyridine ring, along with a methanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide typically involves the introduction of bromine and chlorine atoms onto a pyridine ring, followed by the addition of a methanesulfonamide group. One common method involves the bromination and chlorination of pyridine derivatives, followed by sulfonamide formation. Specific reaction conditions, such as the use of appropriate solvents, temperatures, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity. The methanesulfonamide group may also play a role in modulating its activity and stability. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Bromo-2-chloropyridin-3-yl)methanesulfonamide
- N-(5-Bromo-3-chloropyridin-2-yl)methanesulfonamide
- N-(5-Bromo-4-chloropyridin-3-yl)methanesulfonamide
Uniqueness
N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure may offer advantages in certain applications, such as increased selectivity or potency in biological assays.
Propriétés
Formule moléculaire |
C6H6BrClN2O2S |
|---|---|
Poids moléculaire |
285.55 g/mol |
Nom IUPAC |
N-(5-bromo-6-chloropyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H6BrClN2O2S/c1-13(11,12)10-4-2-5(7)6(8)9-3-4/h2-3,10H,1H3 |
Clé InChI |
WCFUNGMMLIXEIA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC(=C(N=C1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)
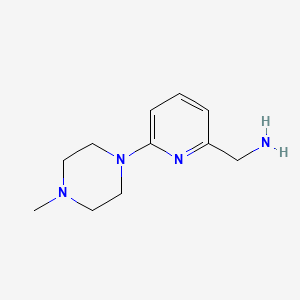

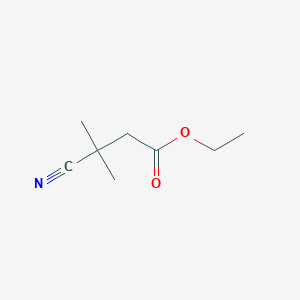
![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)
